N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-4-pentenyl)urea
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Overview
Description
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)-4-pentenyl)urea is a synthetic organic compound that belongs to the class of ureas. This compound is characterized by its complex structure, which includes an indole moiety, a phenyl ring with isopropyl substituents, and a urea linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)-4-pentenyl)urea typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Substitution on the Phenyl Ring: The phenyl ring with isopropyl groups can be prepared via Friedel-Crafts alkylation.
Urea Formation: The final step involves the reaction of the substituted phenyl and indole derivatives with a urea precursor under suitable conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the urea linkage or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the indole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins or enzymes, affecting their function. The indole moiety is known for its ability to bind to various biological targets, while the urea linkage can form hydrogen bonds, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Diisopropylphenyl)-N’-(2-(1H-indol-3-yl)ethyl)urea
- N-(2,6-Diisopropylphenyl)-N’-(2-(1-methyl-1H-indol-3-yl)ethyl)urea
Uniqueness
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)-4-pentenyl)urea is unique due to its specific substitution pattern and the presence of a pentenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
145131-35-7 |
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Molecular Formula |
C27H35N3O |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)pent-4-enyl]urea |
InChI |
InChI=1S/C27H35N3O/c1-7-11-20(24-17-30(6)25-15-9-8-12-23(24)25)16-28-27(31)29-26-21(18(2)3)13-10-14-22(26)19(4)5/h7-10,12-15,17-20H,1,11,16H2,2-6H3,(H2,28,29,31) |
InChI Key |
HFGYLOGJOJIPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC=C)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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